
2-Acetylquinoline-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetylquinoline-3-carbaldehyde is an organic compound with the molecular formula C12H9NO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetylquinoline-3-carbaldehyde typically involves the functionalization of the quinoline ring. One common method is the Vilsmeier-Haack reaction, which involves the formylation of quinoline derivatives using DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents . Another approach includes the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with acetylacetone under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions: 2-Acetylquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The acetyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the acetyl group under suitable conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and H2O2 (hydrogen peroxide) under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: 2-Acetylquinoline-3-carboxylic acid.
Reduction: 2-Acetylquinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
2-Acetylquinoline-3-carbaldehyde has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Acetylquinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways:
類似化合物との比較
2-Chloroquinoline-3-carbaldehyde: Similar in structure but with a chloro substituent instead of an acetyl group.
2-Methylquinoline-3-carbaldehyde: Contains a methyl group instead of an acetyl group.
Uniqueness: 2-Acetylquinoline-3-carbaldehyde is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
特性
CAS番号 |
872597-01-8 |
|---|---|
分子式 |
C12H9NO2 |
分子量 |
199.20 g/mol |
IUPAC名 |
2-acetylquinoline-3-carbaldehyde |
InChI |
InChI=1S/C12H9NO2/c1-8(15)12-10(7-14)6-9-4-2-3-5-11(9)13-12/h2-7H,1H3 |
InChIキー |
BEDQKXKCEFUQHB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NC2=CC=CC=C2C=C1C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-thiazolyl)-](/img/structure/B15212511.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(6-hydroxyhexylamino)pyrimidin-2-one](/img/structure/B15212515.png)
![5-Amino-2-{[(pyrimidin-4-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B15212517.png)
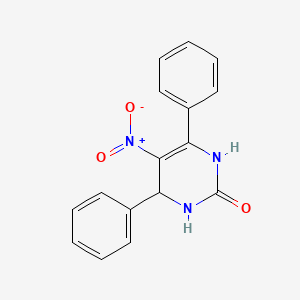
![[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] Acetate](/img/structure/B15212520.png)
![3-(5-chlorobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B15212524.png)

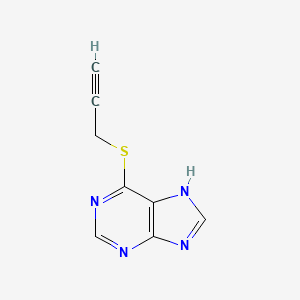

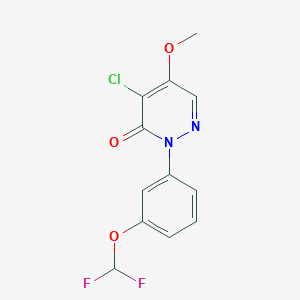
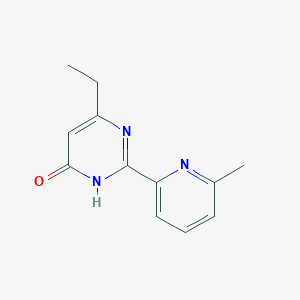
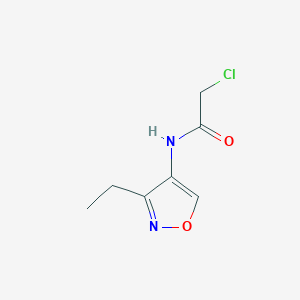
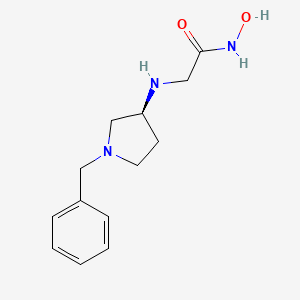
![6-Propylimidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione](/img/structure/B15212585.png)
